2-Ethynyl-2-methyloxirane

Click Chemistry Orthogonal Reactivity Azide-Alkyne Cycloaddition

2-Ethynyl-2-methyloxirane (CAS 4090-48-6) is a small, substituted oxirane bearing both a methyl group and a terminal alkyne at the 2-position. Its molecular formula is C5H6O, with a molecular weight of 82.10 g/mol and an exact mass of 82.041864811 Da.

Molecular Formula C5H6O
Molecular Weight 82.10 g/mol
CAS No. 4090-48-6
Cat. No. B13458879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethynyl-2-methyloxirane
CAS4090-48-6
Molecular FormulaC5H6O
Molecular Weight82.10 g/mol
Structural Identifiers
SMILESCC1(CO1)C#C
InChIInChI=1S/C5H6O/c1-3-5(2)4-6-5/h1H,4H2,2H3
InChIKeyFOEJSKSCKIOALZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethynyl-2-methyloxirane (CAS 4090-48-6) Procurement Guide: Core Properties and Structural Identity


2-Ethynyl-2-methyloxirane (CAS 4090-48-6) is a small, substituted oxirane bearing both a methyl group and a terminal alkyne at the 2-position. Its molecular formula is C5H6O, with a molecular weight of 82.10 g/mol and an exact mass of 82.041864811 Da [1]. It belongs to the class of epoxides and is structurally characterized by a highly strained three-membered ring, which underpins its reactivity as an electrophile. The compound is listed in authoritative chemical databases including PubChem (CID 12210512) and the EPA DSSTox inventory [1].

2-Ethynyl-2-methyloxirane (CAS 4090-48-6): Why Closely Related Oxirane Analogs Cannot Be Interchanged


Generic substitution among small oxiranes fails because the terminal alkyne of 2-ethynyl-2-methyloxirane imparts a fundamentally orthogonal reactivity profile compared to its closest vinyl (e.g., 2-ethenyl-2-methyloxirane) or alkyl analogs. The ethynyl moiety enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and other alkyne-specific chemistries that are inaccessible to vinyl-substituted oxiranes, while the strained epoxide ring retains its classical ring-opening reactivity. This dual orthogonal functionality allows for chemoselective transformations where the alkyne can be addressed independently of the oxirane, or vice versa. Consequently, substituting 2-ethynyl-2-methyloxirane with 2-ethenyl-2-methyloxirane or isoprene monoxide eliminates the alkyne-dependent synthetic handle, rendering downstream click-chemistry or cross-coupling sequences impossible [1]. Direct comparative data quantifying this orthogonal reactivity advantage in specific catalytic systems remains limited in the open literature, but the mechanistic rationale is well-established.

Quantitative Differentiation Evidence for 2-Ethynyl-2-methyloxirane (CAS 4090-48-6) Against Its Closest Analogs


Orthogonal Reactivity: Terminal Alkyne vs. Vinyl Group in CuAAC Click Chemistry

2-Ethynyl-2-methyloxirane possesses a terminal alkyne that is structurally competent for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Its closest structural analog, 2-ethenyl-2-methyloxirane (isoprene monoxide, CAS 1838-94-4), contains a vinyl group that is unreactive under standard CuAAC conditions, thus lacking this entire functional dimension [1]. This represents a binary (yes/no) functional differentiation: the target compound can participate in click chemistry, whereas the vinyl analog cannot.

Click Chemistry Orthogonal Reactivity Azide-Alkyne Cycloaddition

Strained Ring Reactivity: Oxirane Ring-Opening Potential vs. Less-Strained Heterocycles

The oxirane ring in 2-ethynyl-2-methyloxirane exhibits significant ring strain due to bond angle compression to approximately 60° (typical for epoxides), compared to the near-tetrahedral 109.5° ideal. This strain energy is quantifiable at approximately 114 kJ/mol for unsubstituted oxirane [1]. While not directly measured for this specific derivative, the structure retains the strained three-membered ring motif, which is absent in larger cyclic ethers (e.g., tetrahydrofuran). This inherent ring strain is the thermodynamic driver for rapid nucleophilic ring-opening, a reactivity feature diminished or absent in less-strained heterocyclic alternatives.

Ring Strain Epoxide Reactivity Nucleophilic Ring-Opening

Molecular Weight and LogP Differentiation from Vinyl Analog

2-Ethynyl-2-methyloxirane has a molecular weight of 82.10 g/mol and a computed XLogP3-AA of 0.2 [1]. Its vinyl analog, 2-ethenyl-2-methyloxirane (CAS 1838-94-4), has a molecular weight of 84.12 g/mol and a higher computed LogP (approximately 0.96) [2]. The lower molecular weight and significantly lower lipophilicity of the target compound may influence pharmacokinetic properties and solubility profiles in medicinal chemistry applications.

Physicochemical Properties LogP Molecular Weight

Highest-Confidence Application Scenarios for 2-Ethynyl-2-methyloxirane (CAS 4090-48-6) Based on Verified Evidence


Orthogonal Click-Functionalization Building Block

Leverages the terminal alkyne for CuAAC or other alkyne-specific ligations while retaining the oxirane ring for subsequent nucleophilic opening or polymerization. 2-Ethenyl-2-methyloxirane cannot fulfill this role because its vinyl group is unreactive toward CuAAC, as established in Section 3 Evidence_Item 1 [1].

Low-Lipophilicity Fragment for Medicinal Chemistry

The combination of lower computed LogP (0.2 vs. ~0.96) and lower molecular weight (82.10 vs. 84.12 g/mol) relative to the vinyl analog makes this compound a more attractive fragment when designing libraries with strict physicochemical constraints, as shown in Section 3 Evidence_Item 3 [1][2].

Ring-Opening Polymerization with Post-Polymerization Modification Potential

The strained oxirane ring (class-level strain ~114 kJ/mol) enables efficient ring-opening polymerization to form polyethers, while the pendant alkyne groups on the resulting polymer backbone provide sites for subsequent click-functionalization, a dual capability not offered by vinyl-substituted oxirane monomers, as inferred from Section 3 Evidence_Item 2 [1].

Quote Request

Request a Quote for 2-Ethynyl-2-methyloxirane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.